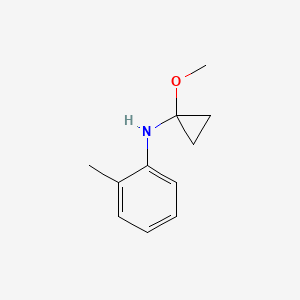
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one is an organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Butylidene Group: The butylidene group can be introduced through aldol condensation reactions involving butanal and the benzofuran core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butylidene group to a butyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid.
Reduction: Formation of 7-(Benzyloxy)-3-butylbenzofuran.
Substitution: Formation of derivatives with various functional groups replacing the benzyloxy group.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, while the butylidene group may influence its lipophilicity and cellular uptake. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Methoxy)-3-butylidene-2-benzofuran-1(3H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.
7-(Benzyloxy)-3-methylidene-2-benzofuran-1(3H)-one: Similar structure but with a methylidene group instead of a butylidene group.
Uniqueness
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one is unique due to the presence of both the benzyloxy and butylidene groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
649552-17-0 |
|---|---|
Molekularformel |
C19H18O3 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
3-butylidene-7-phenylmethoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C19H18O3/c1-2-3-11-16-15-10-7-12-17(18(15)19(20)22-16)21-13-14-8-5-4-6-9-14/h4-12H,2-3,13H2,1H3 |
InChI-Schlüssel |
DLXWHFSLROSSMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


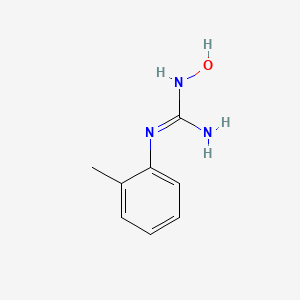
![(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12601219.png)
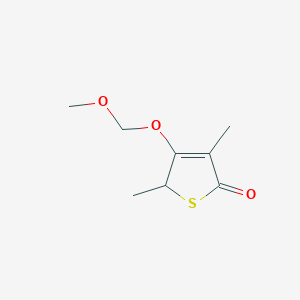
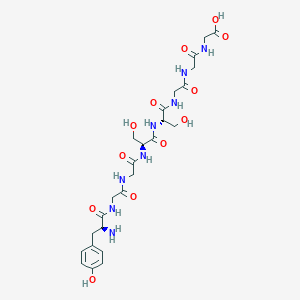


![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)
![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)

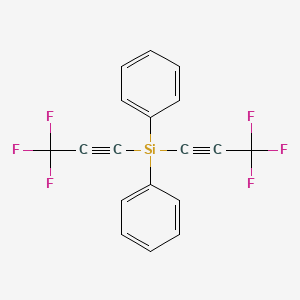
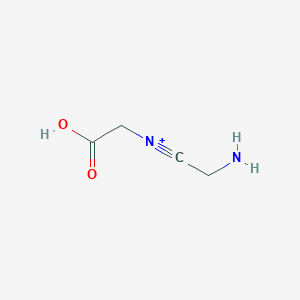
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)

